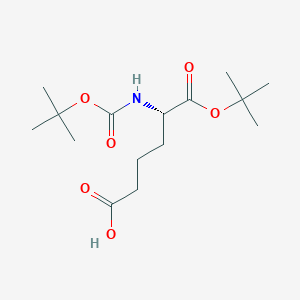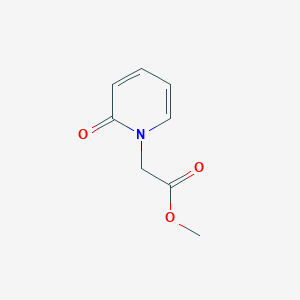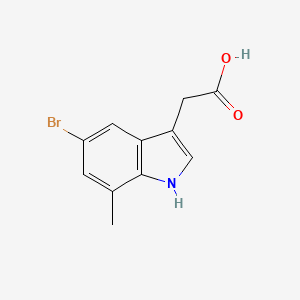
2-Chloro-6-(2,5-dichlorophenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2,5-dichlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of three chlorine atoms attached to a phenol ring, making it a trichlorophenol derivative. It is a colorless solid with a distinct chemical structure that finds applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of phenol derivatives. For instance, starting with 2,5-dichlorophenol, further chlorination at the ortho position relative to the hydroxyl group can yield the desired compound. This process typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes. One method includes the initial formation of 2,5-dichlorophenol, followed by selective chlorination to introduce the third chlorine atom. This process can be optimized for yield and purity by controlling reaction parameters such as temperature, concentration, and reaction time .
化学反応の分析
Types of Reactions
2-Chloro-6-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound into less chlorinated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-6-(2,5-dichlorophenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of pesticides, herbicides, and disinfectants due to its chemical stability and reactivity
作用機序
The mechanism of action of 2-Chloro-6-(2,5-dichlorophenyl)phenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic functions and disruption of cellular homeostasis .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Another chlorophenol with two chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Similar structure but lacks the third chlorine atom at the 5 position.
2,3,4-Trichlorophenol: Contains three chlorine atoms but in different positions on the phenol ring
Uniqueness
2-Chloro-6-(2,5-dichlorophenyl)phenol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .
特性
CAS番号 |
67651-38-1 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC名 |
2-chloro-6-(2,5-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6,16H |
InChIキー |
AXBCPSCURGDNHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)

![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)

